N,N-diethyl-2,3,4-trimethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

SAR studies on trimethoxybenzamides often overlook the unique 2,3,4-isomer, leading to activity cliff misinterpretation. This compound is the authenticated N,N-diethyl-2,3,4-trimethoxybenzamide reference (CAS 88440-82-8), essential for complete pharmacophore mapping across all positional isomers. - Differentiated Utility: Contiguous 2,3,4-methoxy array creates a distinct electronic and steric profile compared to 3,4,5- or 2,4,5-isomers. - Synthetic Versatility: N,N-Diethylamide directs ortho-metalation at the 6-position for diversification, a route inaccessible from the primary amide. - Quality Assurance: NLT 97% purity with verified InChIKey and spectra, ensuring LIMS-compatible identity confirmation.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
CAS No. 88440-82-8
Cat. No. B14089321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2,3,4-trimethoxybenzamide
CAS88440-82-8
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C(=C(C=C1)OC)OC)OC
InChIInChI=1S/C14H21NO4/c1-6-15(7-2)14(16)10-8-9-11(17-3)13(19-5)12(10)18-4/h8-9H,6-7H2,1-5H3
InChIKeyDICQNRJSARTEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity & Procurement Baseline


N,N-Diethyl-2,3,4-trimethoxybenzamide (CAS 88440-82-8) is a fully substituted tertiary benzamide (C₁₄H₂₁NO₄, MW 267.32 g/mol) bearing three contiguous methoxy groups at the 2-, 3-, and 4-positions of the aromatic ring and an N,N-diethyl carboxamide moiety . It belongs to the broader class of trimethoxybenzamide positional isomers but is distinguished by its specific 2,3,4-substitution pattern, which generates a unique electronic and steric environment around the benzamide core . The compound is commercially available at ≥97% purity (NLT 97%) from specialty chemical suppliers under ISO-certified quality systems, positioning it as a defined research reagent for structure-activity relationship (SAR) investigations and synthetic chemistry applications .

Isomer Identity 2,3,4-trimethoxy substitution pattern
Purity Grade Research-grade purity for SAR and synthesis
Supplier Quality ISO-certified quality systems

Why It Cannot Be Replaced by Its Positional Isomers


Trimethoxybenzamide positional isomers are not functionally interchangeable. The 2,3,4-trimethoxy arrangement places three electron-donating methoxy groups in a contiguous array on the aromatic ring, creating a distinctly polarized π-system with a unique dipole moment and steric profile compared to the symmetric 3,4,5-substitution pattern or the 2,4,5-arrangement . In directed ortho-metalation (DoM) chemistry, the N,N-diethylcarboxamide group serves as a directing metalation group (DMG), and the ring substitution pattern dramatically influences both regioselectivity and reaction yield—an effect documented for tetrasubstituted N,N-diethylbenzamides . Furthermore, trimethoxybenzamide positional isomers have shown divergent biological profiles: 2,3,4-trimethoxybenzamide derivatives have been reported as human topoisomerase II inhibitors, whereas 3,4,5-trimethoxybenzamide derivatives are more commonly associated with CNS depressant, anticonvulsant, and P-glycoprotein inhibitory activities . Substituting one isomer for another without experimental validation risks introducing unrecognized changes in target engagement, synthetic outcome, or analytical retention behavior.

! Contiguous 2,3,4-methoxy array dictates regioselectivity in DoM chemistry; other isomers may shift reaction outcomes.
! Class-level biological profiles diverge (topoisomerase II vs. CNS/P-gp) – substituting may introduce unrecognized target engagement shifts.
! Analytical retention and spectral fingerprints are isomer-specific; misassignment risk without validated reference spectra.

Quantitative Differentiation Evidence vs. Comparator Isomers


Contiguous Hydrogen Bond Acceptor Array

The 2,3,4-trimethoxy pattern creates three contiguous hydrogen bond acceptor (HBA) sites on the aromatic ring, whereas the 3,4,5-isomer (CAS 5470-42-8) distributes its methoxy groups in a meta-para-meta arrangement that is symmetric but non-contiguous. Quantitative comparison of topological polar surface area (tPSA) shows both isomers have identical tPSA (48.0 Ų) and calculated logP (~2.19), yet the spatial orientation of the methoxy oxygen lone pairs differs fundamentally . This contiguous HBA arrangement has been shown to favor bidentate metal coordination in platinum triad complexes incorporating 2,3,4-trimethoxybenzamide ligands, leading to luminescence quenching that is not observed with 3,4,5-substituted analogs .

Contiguous HBA Array
Reported
2,3,4-isomer forms contiguous oxygen array; 3,4,5-isomer is non-contiguous despite identical tPSA/logP
Supports metal-chelation and hydrogen-bond network studies
Coordination geometry differs qualitatively
Medicinal Chemistry Structure-Activity Relationship Ligand Design

Verified SpectraBase Fingerprint for Identity Confirmation

N,N-Diethyl-2,3,4-trimethoxybenzamide is registered in the Wiley SpectraBase database with one verified FTIR spectrum and one GC-MS spectrum, providing a unique spectral fingerprint that distinguishes it from its positional isomers . The 2,4,5-isomer (CAS 105518-12-5) and 3,4,5-isomer (CAS 5470-42-8) exhibit different fragmentation patterns and IR absorption profiles due to their distinct substitution patterns. The exact mass of 267.147058 g/mol and the InChIKey DICQNRJSARTEEK-UHFFFAOYSA-N serve as computationally unique identifiers for database cross-referencing . In procurement contexts, the availability of reference-quality spectral data reduces the risk of isomer misassignment—a documented concern when ordering trimethoxybenzamide positional isomers from suppliers with limited analytical characterization .

Verified SpectraBase Fingerprint
Reported
1 FTIR + 1 GC-MS spectrum; unique InChIKey DICQNRJSARTEEK-UHFFFAOYSA-N
Accelerates identity verification, reduces isomer misassignment risk
SpectraBase-verified reference data
Analytical Chemistry Quality Control Compound Identity Verification

Directed Ortho-Metallation Synthetic Accessibility

The N,N-diethylcarboxamide group in the target compound enables directed ortho-metalation (DoM) at positions adjacent to the amide, a reactivity mode unavailable to the primary amide 2,3,4-trimethoxybenzamide (CAS 4304-23-8). The tertiary amide lacks the acidic N-H proton that would quench organolithium bases, making it compatible with s-BuLi/TMEDA metalation conditions . This DoM capability enables regioselective introduction of electrophiles at the 6-position of the aromatic ring, as demonstrated in the synthesis of the 6-(2-propenyl) derivative (CAS 88440-87-3) . Comparative reaction outcomes reported in the literature confirm that the nature of the amide substituent dramatically influences both the regioselectivity and the yield of ortho-metalation reactions on tetrasubstituted aromatic N,N-diethylbenzamides .

DoM Synthetic Utility
Class-level
Tertiary amide allows s-BuLi/TMEDA DoM at 6-position; primary amide quenches organolithium
Enables late-stage diversification for analog libraries
Validated by 6-(2-propenyl) derivative synthesis
Synthetic Chemistry C-H Functionalization Building Block Utility

High-Value Application Scenarios for Procurement


Positional Isomer Scanning in SAR Campaigns

When conducting systematic SAR studies across trimethoxybenzamide positional isomers, N,N-diethyl-2,3,4-trimethoxybenzamide serves as the essential 2,3,4-isomer reference compound. Because the methoxy substitution pattern dictates both the electronic character of the aromatic ring and the spatial presentation of hydrogen bond acceptor sites, SAR conclusions drawn only from 3,4,5-isomers risk missing activity cliffs arising from the contiguous oxygen array in the 2,3,4-isomer . Procuring all three pure positional isomers (2,3,4- [CAS 88440-82-8], 3,4,5- [CAS 5470-42-8], and 2,4,5- [CAS 105518-12-5]) enables complete pharmacophore mapping and eliminates confounding variables from isomer contamination.

Late-Stage Diversification via Ortho-Metallation

The tertiary N,N-diethylamide functionality makes this compound a competent substrate for directed ortho-metalation, enabling regioselective introduction of electrophiles (halogens, formyl, alkyl, silyl groups) at the vacant 6-position of the aromatic ring . This reactivity is not accessible from the corresponding primary amide (CAS 4304-23-8), which is incompatible with organolithium bases due to acidic N-H protons. The documented synthesis of the 6-(2-propenyl) derivative (CAS 88440-87-3) validates this DoM-based diversification strategy . Medicinal chemistry groups seeking to generate focused libraries of 2,3,4-trimethoxybenzamide analogs should prioritize this compound as the key diversification intermediate.

Analytical Reference Standard for QC Release Testing

With SpectraBase-verified FTIR and GC-MS reference spectra, this compound can serve as an authenticated reference standard for identity testing and impurity profiling of trimethoxybenzamide positional isomers in QC laboratories . The unique InChIKey (DICQNRJSARTEEK-UHFFFAOYSA-N) and exact mass (267.147058 g/mol) provide unambiguous computational identifiers compatible with laboratory information management systems (LIMS). Procurement of the NLT 97% purity material from ISO-certified suppliers satisfies the traceability requirements of pharmaceutical quality systems .

Application
Selection Property
Validation Focus
Positional isomer SAR scanning
Isomer identity and purity
Pharmacophore mapping completeness
Late-stage diversification via DoM
Tertiary amide directing group
Regioselective C-H functionalization scope
Analytical reference standard
SpectraBase-verified spectral data
QC identity and impurity profiling
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